N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLMFBWGLETNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679708 | |
| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17560-53-1 | |
| Record name | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17560-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of o-Toluidine
The most widely documented synthesis begins with o-toluidine (2-methylaniline) as the starting material. The sequence involves:
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Chlorination : Directing electrophilic substitution to position 5 using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.
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Sulfonation : Treating 5-chloro-2-methylaniline with chlorosulfonic acid at 50°C to introduce a sulfonic acid group at position 4.
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Sulfonamide Formation : Reacting the sulfonyl chloride intermediate with aqueous ammonia to yield 5-chloro-2-methyl-4-sulfamoylaniline.
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Acetylation : Protecting the aniline’s amine group using acetic anhydride in pyridine, achieving yields of 68–72%.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | NCS, FeCl₃, CH₂Cl₂, 0°C | 85 |
| Sulfonation | ClSO₃H, 50°C, 4 hr | 78 |
| Sulfonamide Formation | NH₃ (aq), RT, 2 hr | 90 |
| Acetylation | Ac₂O, pyridine, 80°C, 1 hr | 72 |
This method is favored for its scalability, though the use of chlorosulfonic acid requires careful handling due to its corrosive nature.
Alternative Pathways via Intermediate Protection
Acetanilide Protection Strategy
To avoid competing reactions during sulfonation, the amine group of 5-chloro-2-methylaniline is first protected as an acetanilide:
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Acetylation : Reacting 5-chloro-2-methylaniline with acetic anhydride to form 5-chloro-2-methylacetanilide .
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Sulfonation : Treating the acetanilide with fuming sulfuric acid, directing the sulfonic acid group to position 4.
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Sulfonamide Formation : Converting the sulfonic acid to sulfonyl chloride (PCl₅, reflux) and reacting with NH₃.
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Deprotection : Hydrolyzing the acetanilide with HCl/EtOH to regenerate the amine, followed by re-acetylation.
This route achieves a higher overall yield (76%) but adds complexity with the deprotection step.
Green Chemistry Approaches
Solvent-Free Acetylation
Recent advances emphasize reducing solvent use. A one-pot method combines 5-chloro-2-methyl-4-sulfamoylaniline with acetyl chloride in a ball mill, achieving 82% yield in 30 minutes. Mechanochemical activation avoids pyridine, reducing waste.
Microwave-Assisted Sulfonation
Microwave irradiation (300 W, 100°C, 15 min) accelerates sulfonation, cutting reaction time from hours to minutes while maintaining yields of 80–85%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time of 6.2 min.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like hydroxide ions or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Research has shown that N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide exhibits notable anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies indicate that derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, particularly in breast cancer cells .
Case Studies:
- Breast Cancer: In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 µM. Notably, one derivative induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positive cells significantly compared to controls .
- Selectivity: The selectivity of these compounds for cancerous cells over normal cells was highlighted, showing potential for targeted cancer therapies .
Antimicrobial Properties
Inhibition of Bacterial Growth:
this compound and its derivatives have also been evaluated for their antibacterial activity. Compounds demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting up to 80% inhibition at specific concentrations .
Biofilm Formation:
The ability of these compounds to prevent biofilm formation is particularly noteworthy. Certain derivatives showed promising results against biofilm-producing bacteria, which are notoriously difficult to treat due to their resistance mechanisms .
Urease Inhibition
Mechanism and Applications:
Urease inhibitors are critical in treating conditions such as urinary tract infections and kidney stones. This compound derivatives have been explored for their urease inhibitory activities. Studies indicate that these compounds can effectively inhibit urease with varying degrees of potency, suggesting their potential role in developing new treatments for urease-related disorders .
Structure-Activity Relationship (SAR):
The SAR studies reveal that modifications on the acetamide and sulfonamide groups can enhance the inhibitory effects on urease, making them suitable candidates for further development as therapeutic agents .
Summary Table of Applications
| Application | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Inhibits tumor growth via enzyme inhibition | Significant IC50 values against breast cancer cell lines |
| Antimicrobial | Inhibits bacterial growth | Up to 80% inhibition against S. aureus and K. pneumoniae |
| Urease Inhibition | Reduces urease activity | Effective inhibitors with promising SAR |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Table 1: Key Features of Selected Acetamide Derivatives
Notes:
- The sulfamoyl group in the target compound confers higher water solubility compared to nitro or methylsulfonyl groups .
- Chloro substituents enhance lipophilicity, favoring cellular uptake compared to hydroxyl or methoxy groups .
- High melting points (>265°C) suggest superior thermal stability, advantageous for solid formulations .
Biological Activity
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an acetamide moiety , which is characteristic of many biologically active compounds. The presence of chlorine and methyl groups on the phenyl ring enhances its pharmacological properties. The molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of approximately 303.78 g/mol.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is common among sulfonamide derivatives, which have been shown to be effective against various Gram-positive and Gram-negative bacteria.
In vitro studies indicate that this compound demonstrates potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 to 62.5 μM for different strains .
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines, including colon cancer cells (Caco-2 and HCT-116). The mechanism involves cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitution on phenyl ring | Antimicrobial, Anticancer |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Similar sulfonamide structure | Antibacterial |
| 2-Chloro-N-(4-sulfamoylbenzyl)acetamide | Benzyl substitution instead of phenyl | Anticancer |
The unique combination of substituents influences the compound's interaction with biological targets, enhancing its therapeutic profile .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant bactericidal activity against MRSA strains, outperforming traditional antibiotics in certain assays .
- Anticancer Potential : In a comparative study on various sulfonamide derivatives, this compound was noted for its ability to inhibit tumor growth in vivo, with a reduction in tumor size observed in treated mice models .
- Enzyme Inhibition : The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), with promising results indicating selectivity for CA IX over CA II, which is significant for cancer therapy due to CA IX's role in tumor progression .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of N-substituted acetamides typically involves coupling chloroacetyl chloride with substituted anilines or sulfonamides under reflux conditions. For example, acetylation of sulfamoyl-containing aniline derivatives using acetic anhydride in ethanol at 70–80°C for 1–2 hours yields the desired acetamide. Optimization can include adjusting stoichiometric ratios (e.g., 1.2:1 acetic anhydride to substrate), inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (70–85%) are achievable by controlling reaction temperature and employing catalysts like DMAP (4-dimethylaminopyridine) .
Q. How can researchers characterize the purity and structural integrity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the presence of the acetamide carbonyl (~168–170 ppm in C NMR) and sulfamoyl protons (broad singlet at ~7.5 ppm in H NMR).
- Infrared Spectroscopy (IR) : Identify characteristic peaks for the amide C=O stretch (~1650 cm) and sulfonamide S=O stretches (~1150–1350 cm).
- X-ray Diffraction (XRD) : For crystalline samples, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Hydrogen-bonding networks are critical for stability .
Q. What safety protocols should be followed when handling N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide in laboratory settings?
- Methodological Answer : Based on analogs like N-chlorophenylacetamides:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
- Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition via periodic TLC or HPLC analysis .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can determine:
- Molecular Electrostatic Potential (MESP) : Identify electrophilic/nucleophilic regions, such as the sulfamoyl group’s electron-deficient sulfur.
- HOMO-LUMO Gaps : Calculate energy gaps (~4–5 eV) to assess charge-transfer interactions and stability.
- Fukui Indices : Predict reactive sites for electrophilic substitution, e.g., at the chloro-substituted phenyl ring. Software like Gaussian 16 or ORCA is recommended .
Q. What experimental strategies can elucidate the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Test inhibition of lipoxygenase (LOX) or cyclooxygenase (COX) using UV-Vis spectroscopy. For LOX, monitor absorbance at 234 nm (conjugated diene formation) with linoleic acid as substrate. IC values are derived from dose-response curves (10–100 µM range).
- Molecular Docking : Use AutoDock Vina to model interactions between the acetamide’s sulfamoyl group and enzyme active sites (e.g., LOX’s non-heme iron center). Key residues (e.g., His, Asn) may form hydrogen bonds with the sulfonamide .
Q. How do structural modifications (e.g., substituent position) impact crystallographic packing and solubility?
- Methodological Answer :
- Crystallography : Compare crystal structures of analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide) to identify packing motifs. The chloro and sulfamoyl groups often induce π-stacking and hydrogen bonds (e.g., C=O⋯H-N), affecting lattice stability.
- Solubility Studies : Measure solubility in DMSO, ethanol, and water using the shake-flask method. Electron-withdrawing groups (e.g., -Cl, -SONH) reduce solubility in polar solvents due to increased hydrophobicity. Co-solvents (e.g., PEG-400) can enhance solubility for in vitro assays .
Q. What are the challenges in resolving structural tautomerism or conformational flexibility in this compound?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature H NMR to detect tautomeric shifts (e.g., keto-enol forms) by observing coalescence of proton signals.
- X-ray Charge Density Analysis : Use high-resolution XRD data (λ = 0.71073 Å, Mo-Kα radiation) to map electron density around the acetamide carbonyl, distinguishing between resonance structures.
- Theoretical Calculations : Compare potential energy surfaces (PES) of rotamers using DFT to identify dominant conformers in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
